2-(benzylthio)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)acetamide
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Description
2-(Benzylthio)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)acetamide, also known as BFA-1, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. BFA-1 belongs to the class of compounds known as thioacetamides, which have been shown to have a diverse range of biological activities. In
Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues : This review emphasizes the significance of furan and thiophene as structural units in drug design, highlighting their roles in the medicinal chemistry of nucleobases, nucleosides, and analogues. The impact of heteroaryl substituents on bioactivity compared to aryl counterparts was assessed, showcasing the potential for optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).
Conversion of Plant Biomass to Furan Derivatives
Conversion of Plant Biomass to Furan Derivatives for Polymers, Materials, and Fuels : This review analyzes advancements in synthesizing 5-Hydroxymethylfurfural (HMF) from plant biomass and its prospects in producing monomers, polymers, and fuels. The versatility of HMF and its derivatives, such as furandicarboxylic acid and dimethylfuran, underscores their potential as sustainable chemical industry feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).
Arylmethylidenefuranones in Synthetic Chemistry
Arylmethylidenefuranones Reactions with C- and N-Nucleophiles
: This review systematizes data on reactions involving arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles. It showcases the synthesis of a wide range of compounds, including amides and heterocyclic compounds, demonstrating the furan derivatives' utility in generating bioactive molecules (Kamneva, Anis’kova, & Egorova, 2018).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-17(12-23-11-14-5-2-1-3-6-14)19-13-18(21,15-8-9-15)16-7-4-10-22-16/h1-7,10,15,21H,8-9,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMWMLRJHDCRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CSCC2=CC=CC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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